3-Carboxyphenylboronic acid

説明

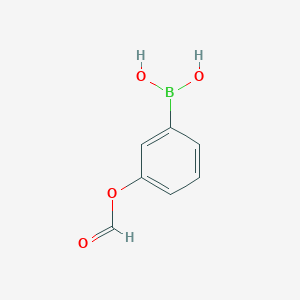

Structure

2D Structure

特性

IUPAC Name |

3-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFWZMQJQMJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25487-66-5 | |

| Record name | 3-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25487-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Carboxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document covers its fundamental properties, key applications, and detailed experimental protocols, designed to support researchers and professionals in drug development and materials science.

Core Properties of this compound

This compound, also known as 3-boronobenzoic acid, is a grayish-white crystalline solid.[1] Its bifunctional nature, containing both a carboxylic acid and a boronic acid group, makes it a valuable building block in the synthesis of complex organic molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25487-66-5 | [2][3][4] |

| Molecular Formula | C₇H₇BO₄ | [4][5] |

| Molecular Weight | 165.94 g/mol | [4][5] |

| Melting Point | 243-247 °C (lit.) | [6] |

| Appearance | White to orange to green powder to crystal | |

| Synonyms | 3-Carboxybenzeneboronic acid, 3-Boronobenzoic acid | |

| InChI Key | DBVFWZMQJQMJCB-UHFFFAOYSA-N | [6] |

| SMILES String | OB(O)c1cccc(c1)C(O)=O | [6] |

Key Applications in Research and Development

The unique chemical structure of this compound lends itself to a wide range of applications across various scientific disciplines.

-

Drug Development: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] Its capacity to form reversible covalent bonds with biomolecules can enhance the efficacy of drugs.[7]

-

Suzuki-Miyaura Cross-Coupling Reactions: This compound is extensively used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds, which is a fundamental process in synthesizing advanced materials and fine chemicals.[1][8] This reaction is pivotal for creating biaryl compounds.

-

Bioconjugation: It is employed in techniques to attach biomolecules like proteins and antibodies to other molecules or surfaces, which is instrumental in creating targeted drug delivery systems.[7][8]

-

Sensor Development: this compound is utilized in the fabrication of chemical sensors, notably for glucose detection, offering potential solutions for real-time diabetes management.[7][8]

-

Organic Electronics: The compound is used in the manufacturing of organic semiconductors, which helps to improve the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells.[7]

-

Polymer Chemistry: It plays a role in developing functional polymers by enhancing properties like thermal stability and mechanical strength.[7]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

This protocol outlines the hydrolysis of 3-cyanophenylboronic acid to yield this compound.[5]

Materials:

-

3-Cyanophenylboronic acid (10 g, 68 mmol)

-

Potassium hydroxide (B78521) (KOH) powder (15.26 g, 272 mmol)

-

Ethylene (B1197577) glycol (40 mL)

-

Water (60 mL)

-

32% Hydrochloric acid (HCl) solution

Procedure:

-

Suspend 10 g of 3-cyanophenylboronic acid and 15.26 g of potassium hydroxide in 40 mL of ethylene glycol in a suitable reaction vessel.

-

Heat the suspension to 175 °C and maintain this temperature for 3 hours with stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled reaction mixture with 60 mL of water.

-

Adjust the pH of the solution to 2-3 by the careful addition of 32% hydrochloric acid. This will precipitate the product.

-

Isolate the colorless crystalline product by filtration.

-

Wash the collected crystals with water.

-

Dry the final product under a mild vacuum at 35 °C. The expected yield is approximately 10.04 g (89%).[5]

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide (e.g., 5-bromo-2-furfural).[1] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9]

Materials:

-

This compound (1.90 mmol)

-

5-bromo-2-furfural (1.72 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (476 mg, 3.44 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20 mg, 0.02 mmol)

-

Toluene/ethanol solvent mixture (20 mL)

-

Water (3 mL)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

6N Hydrochloric acid (HCl)

Procedure:

-

In a reaction flask, combine this compound (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) in the toluene/ethanol solvent (20 mL).

-

Prepare a solution of anhydrous potassium carbonate (476 mg) in water (3 mL) and add it slowly to the reaction mixture.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium (B116648) (20 mg), to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 7 hours.[1]

-

After the reaction, cool the mixture to room temperature and dilute with 15 mL of water.

-

Adjust the pH to 1 by adding 6N HCl.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate and then filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue using silica (B1680970) gel column chromatography to obtain the final coupled product.[1]

Safety and Handling

This compound is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For storage, it is classified as a combustible solid. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 25487-66-5|3-Boronobenzoic acid|BLD Pharm [bldpharm.com]

- 3. This compound | 25487-66-5 [chemicalbook.com]

- 4. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 3-羧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. diit.ust.edu.ua [diit.ust.edu.ua]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Solubility of 3-Carboxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-carboxyphenylboronic acid, a vital reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.[1] Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both a polar carboxylic acid group and a boronic acid group, which can engage in hydrogen bonding, as well as an aromatic phenyl ring, contributing to its complex solubility profile.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. However, based on available information, the following table summarizes the known quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 46.7 | 175 mg/mL |

| Water | H₂O | 18.02 | 100 | 80.1 | 2.5 g/100 mL[1][2][3] |

| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | Slightly Soluble[1][3] |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 24.5 | Data not available |

| Acetone | C₃H₆O | 58.08 | 56 | 20.7 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Data not available |

Note: "Slightly Soluble" is a qualitative description and can vary depending on the specific experimental conditions.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of this compound in a specific solvent, the following gravimetric method provides a reliable and straightforward approach.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a given temperature to create a saturated solution.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with secure caps

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The excess solid is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may vary and should be determined experimentally.[4]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial not to disturb the sediment.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles. The filter membrane should be compatible with the solvent being used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or using a rotary evaporator. Ensure the temperature is kept well below the decomposition temperature of this compound.

-

Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Allow the dish or vial to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus its initial (tare) weight.

-

Solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

-

Application in Suzuki-Miyaura Coupling: A Workflow

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds. The following diagram illustrates a typical workflow for such a reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This guide provides foundational knowledge on the solubility of this compound and its application. For specific research and development purposes, it is recommended to determine the solubility experimentally under the precise conditions of your intended application.

References

physical and chemical properties of 3-Carboxyphenylboronic acid

An In-depth Technical Guide to 3-Carboxyphenylboronic Acid

Introduction

This compound, also known as 3-boronobenzoic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring.[1][2] This unique structure makes it a valuable reagent in organic synthesis, particularly as a building block in the formation of complex molecules through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling has led to its use in the preparation of biaryl derivatives, which are common motifs in pharmaceuticals and advanced materials.[3][4] This guide provides a comprehensive overview of the , detailed experimental protocols, and a summary of its key applications for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

This compound is typically an off-white crystalline powder.[3][4] It is crucial to store the compound in a dry, dark place at room temperature, sealed from moisture.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25487-66-5 | [1][2][3][4] |

| Molecular Formula | C₇H₇BO₄ | [1][4] |

| Molecular Weight | 165.94 g/mol | [1][4] |

| Appearance | Off-white crystalline powder | [3][4] |

| Melting Point | 243-247 °C | [3][4] |

| Boiling Point (Predicted) | 434.5 ± 47.0 °C | [4] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 4.21 ± 0.10 | [4] |

| Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water.[4] Water solubility is 2.5 g/100 mL.[4] Insoluble in water according to another source.[5] | [4][5] |

| Storage Temperature | Room Temperature; Keep in a dark, dry place. | [2][4] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the hydrolysis of 3-cyanophenylboronic acid.[3][4]

Protocol:

-

Reaction Setup: Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide (B78521) powder in 40 mL of ethylene (B1197577) glycol in a suitable reaction vessel.[3][4]

-

Heating: Heat the suspension to 175 °C and maintain this temperature for 3 hours.[3][4]

-

Work-up: After the reaction is complete, cool the mixture and dilute it with 60 mL of water.[3][4]

-

Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will cause the precipitation of colorless, crystalline this compound.[3][4]

-

Isolation and Purification: Separate the product by filtration. Wash the collected crystals with water.[3][4]

-

Drying: Dry the purified product under a mild vacuum at 35 °C.[3][4] The expected yield is approximately 89%.[3][4]

Caption: Workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Coupling

This compound is a key substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4]

Protocol:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Key components in a Suzuki-Miyaura coupling reaction.

Experimental Determination of pKa (General Protocol)

While a predicted pKa is available, experimental determination provides a more accurate value. Potentiometric titration is a standard method.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode and the burette tip containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant (NaOH) in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Calculation: Alternatively, calculate the pKa at multiple points along the buffer region using the Henderson-Hasselbalch equation and average the values.

References

- 1. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 25487-66-5|3-Boronobenzoic acid|BLD Pharm [bldpharm.com]

- 3. This compound | 25487-66-5 [chemicalbook.com]

- 4. This compound CAS#: 25487-66-5 [m.chemicalbook.com]

- 5. This compound 25487-66-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 3-Carboxyphenylboronic Acid: Crystal Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Carboxyphenylboronic acid (3-CPBA), a versatile molecule with significant applications in organic synthesis and medicinal chemistry. This document details its crystal structure, analytical characterization, synthesis, and its role in targeted cancer therapy.

Introduction

This compound (3-CPBA), also known as 3-boronobenzoic acid, is an aromatic boronic acid with the chemical formula C₇H₇BO₄ and a molecular weight of 165.94 g/mol [1]. Its structure features a benzene (B151609) ring substituted with a carboxylic acid group and a boronic acid group at the meta position. This unique combination of functional groups imparts valuable properties, making it a crucial building block in various chemical transformations and a molecule of interest in drug development[2].

The boronic acid moiety can form reversible covalent bonds with diols, a characteristic exploited in sensors and drug delivery systems. The carboxylic acid group provides a handle for further chemical modifications. 3-CPBA is particularly noted for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[3]. In the realm of medicinal chemistry, phenylboronic acids have emerged as promising agents for targeted cancer therapy due to their ability to selectively bind to sialic acid residues overexpressed on the surface of cancer cells[3][4][5][6][7].

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrolysis of 3-cyanophenylboronic acid[8].

Experimental Protocol: Hydrolysis of 3-Cyanophenylboronic Acid[8]

-

Reaction Setup: Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol) of potassium hydroxide (B78521) powder in 40 mL of ethylene (B1197577) glycol in a suitable reaction vessel.

-

Heating: Heat the mixture to 175 °C and maintain this temperature for 3 hours.

-

Work-up: After cooling, dilute the reaction mixture with 60 mL of water.

-

Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution to precipitate the colorless crystalline this compound.

-

Isolation and Purification: Isolate the product by filtration. Wash the crystals with water and dry them under a mild vacuum at 35 °C. This process typically yields around 10.04 g (89% yield) of this compound[8].

Crystal Structure and Intermolecular Interactions

Crystallographic Data of 3-CPBA-Theophylline Co-crystal

| Parameter | Value[9] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.185 (4) |

| b (Å) | 9.189 (3) |

| c (Å) | 13.287 (4) |

| α (°) ** | 90 |

| β (°) | 109.04 (3) |

| γ (°) | 90 |

| Volume (ų) ** | 1521.7 (8) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 290 |

Molecular Conformation and Intermolecular Interactions

In the co-crystal, the boronic acid group of 3-CPBA is slightly twisted from the plane of the phenyl ring. The crystal structure is characterized by extensive hydrogen bonding. The molecules self-assemble into layers through O—H···O and N—H···N hydrogen bonds. These layers are further stacked via π–π stacking interactions between the aromatic rings of 3-CPBA and theophylline (B1681296), with a centroid-centroid distance of 3.546 Å, as well as C—H···π interactions[9]. The carboxylic acid groups of 3-CPBA form dimeric motifs through O—H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical procedure for single-crystal X-ray diffraction analysis involves the following steps:

-

Crystal Growth: Grow suitable single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For the 3-CPBA-theophylline co-crystal, slow evaporation of a 1:1 molar mixture in a water/methanol solution was used[9].

-

Crystal Mounting: Select a well-defined single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. Data is typically collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Analytical Characterization

A comprehensive analysis of 3-CPBA involves various spectroscopic and thermal techniques to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-CPBA.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of 3-CPBA in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Place the NMR tube containing the sample in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in 3-CPBA.

-

FTIR Spectroscopy: Expected characteristic absorption bands include the O-H stretching of the carboxylic acid and boronic acid groups, the C=O stretching of the carboxylic acid, and various vibrations associated with the aromatic ring.

-

Raman Spectroscopy: This technique provides complementary information to FTIR, particularly for non-polar bonds.

Experimental Protocol: FTIR and Raman Spectroscopy

-

Sample Preparation: For FTIR, the sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the solid sample is typically placed directly in the path of the laser beam.

-

Data Acquisition: Acquire the spectra using an FTIR or Raman spectrometer over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the observed vibrational bands to specific functional groups and vibrational modes.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of 3-CPBA.

-

TGA: Measures the change in mass of a sample as a function of temperature, providing information on decomposition and thermal stability.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

Experimental Protocol: TGA and DSC

-

Sample Preparation: Place a small, accurately weighed amount of the 3-CPBA sample into an appropriate pan (e.g., aluminum or platinum).

-

Data Acquisition: Place the sample and a reference pan in the TGA or DSC instrument. Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms to determine decomposition temperatures, melting points, and associated enthalpy changes.

Application in Targeted Cancer Therapy: The Role of Sialic Acid Interaction

A significant application of 3-CPBA and other phenylboronic acids in drug development lies in their ability to target cancer cells. Many cancer cells overexpress sialic acid on their cell surface glycoproteins and glycolipids[4][5][7]. The boronic acid moiety of 3-CPBA can form a reversible covalent bond with the cis-diol units present in sialic acid[4][5]. This interaction is pH-dependent, with a stronger binding affinity in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH ~7.4), which allows for selective targeting of cancer cells[3][7].

This targeted delivery mechanism can be harnessed to deliver cytotoxic agents or imaging agents specifically to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and its potential in biomedical applications. Its synthesis is well-established, and its structural features, particularly the presence of both carboxylic and boronic acid groups, allow for a rich chemistry. While detailed crystallographic and analytical data for the pure compound require further investigation, the analysis of its co-crystal and the understanding of its interaction with biological targets like sialic acid provide a strong foundation for its continued exploration in drug development and materials science. This guide serves as a foundational resource for researchers and professionals working with this important compound.

References

- 1. This compound | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diit.ust.edu.ua [diit.ust.edu.ua]

- 3. thno.org [thno.org]

- 4. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. journals.iucr.org [journals.iucr.org]

Safety and Handling of 3-Carboxyphenylboronic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxyphenylboronic acid (CAS No: 25487-66-5) is a versatile organic compound widely utilized in medicinal chemistry and drug discovery. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex molecules.[1] However, like all chemical reagents, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification [2][3]

| Classification | Category |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 |

Table 2: Hazard Statements and Pictogram [2][3]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |

Toxicological Data

While comprehensive toxicological data is not extensively available, the following acute toxicity data has been reported. It is important to note that the toxicological properties have not been fully investigated, and the compound should be handled with care.[4][5]

Table 3: Acute Toxicity Data [6]

| Type of Test | Route of Exposure | Species Observed | Dose/Duration |

| LD50 (Lethal dose, 50 percent kill) | Oral | Rodent - rat | >3 gm/kg |

| LD50 (Lethal dose, 50 percent kill) | Intravenous | Rodent - mouse | 2560 mg/kg |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are crucial for minimizing exposure risks.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment [7]

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be appropriate in some situations.[7] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8] |

| Skin and Body Protection | Laboratory coat. Impervious clothing should be worn when handling larger quantities. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use a respirator with appropriate cartridges.[8] |

Hygiene Practices

-

Avoid inhalation, contact with eyes and skin.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

Remove contaminated clothing and wash it before reuse.[4]

Experimental Protocols

General Handling and Dispensing Protocol

-

Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by laying down absorbent bench paper.

-

Weighing : To avoid creating dust in the open lab, transfer the solid this compound from its storage container to a tared, sealed container inside the fume hood.

-

Dispensing : Transport the sealed container to the balance for weighing. Make any necessary adjustments to the quantity back inside the fume hood.

-

Reaction Setup : Add the weighed this compound to the reaction vessel within the fume hood.

-

Post-Handling : Tightly seal the stock container of this compound and return it to its designated storage location. Clean any contaminated surfaces and dispose of contaminated materials as hazardous waste.

Risk Assessment Protocol

A risk assessment should be performed before undertaking any new procedure involving this compound.

-

Identify Hazards : Review the Safety Data Sheet (SDS) to understand the health and physical hazards of this compound and any other chemicals involved in the procedure.[9]

-

Evaluate Risks : Assess the potential for exposure via inhalation, skin contact, eye contact, and ingestion based on the experimental setup and quantities being used.

-

Implement Control Measures : Determine the necessary engineering controls (fume hood), administrative controls (SOPs, training), and PPE to minimize risks.[10]

-

Plan for Emergencies : Ensure spill kits are available and personnel are trained on emergency procedures, including first aid and spill cleanup.

-

Review and Document : Document the risk assessment and review it periodically or whenever there is a change in the procedure.

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first aid measures.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation persists.[4] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill and Emergency Procedures

Prompt and appropriate response to spills is essential to prevent further contamination and exposure.

Accidental Release Measures

-

Small Spills :

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Sweep up the material and place it into a suitable, labeled container for disposal.[4]

-

Clean the spill area with soap and water.

-

-

Large Spills :

-

Evacuate the area immediately.

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the product enter drains.

-

Contact your institution's environmental health and safety department.

-

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Hazardous decomposition products include carbon oxides and boron oxides.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the stability of the compound and ensuring environmental safety.

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Some suppliers recommend refrigeration (store below 4°C/39°F).[6]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[2]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]

Conclusion

This compound is a valuable reagent in scientific research, particularly in the field of drug development. While it presents certain hazards, these can be effectively managed through the diligent application of the safety precautions and handling procedures outlined in this guide. A proactive approach to safety, including thorough risk assessment and the consistent use of personal protective equipment, is essential for creating a safe and productive research environment.

References

- 1. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound | CAS#:25487-66-5 | Chemsrc [chemsrc.com]

- 7. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 8. blog.storemasta.com.au [blog.storemasta.com.au]

- 9. intersolia.com [intersolia.com]

- 10. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

A Technical Guide to 3-Carboxyphenylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxyphenylboronic acid (3-CPBA), a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group, is a versatile reagent in modern organic synthesis and a valuable building block in medicinal chemistry and materials science. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in organic synthesis.

Commercial Availability and Suppliers

This compound is readily available from a wide range of global and regional chemical suppliers. It is typically sold as a solid, with purity levels suitable for various research and development applications. The following tables summarize the commercial availability and key suppliers of this reagent.

Table 1: Typical Commercial Specifications

| Parameter | Commonly Available Specifications |

| Purity Levels | ≥95%, 97%, 98%, 99%, 99.5% |

| Appearance | Off-white to white crystalline powder.[1] |

| Common Quantities | 1g, 5g, 10g, 25g, 100g, 500g, Bulk (kg) |

| Formulations | Typically supplied as a neat solid. May contain varying amounts of the corresponding anhydride. |

Table 2: Prominent Commercial Suppliers

| Supplier | Headquarters Location | Notes |

| Sigma-Aldrich (Merck) | Global | A leading global supplier for research-grade chemicals, offering various purities and quantities.[2] |

| Tokyo Chemical Industry (TCI) | Japan (Global Distribution) | Offers a range of purities and pack sizes, with distribution centers in various regions.[3] |

| Alfa Aesar (Thermo Fisher Scientific) | USA (Global Distribution) | Provides this compound for research and development purposes. |

| Oakwood Chemical | USA | A supplier of fine organic chemicals, including boronic acid derivatives.[4] |

| Boron Molecular | Australia | Specializes in boronic acids and related compounds.[5] |

| BLD Pharm | China (Global Distribution) | Offers various quantities with international shipping options.[6] |

| ChemicalBook | China | An online platform listing numerous Chinese and international suppliers.[7] |

| ECHEMI | China | A B2B platform with multiple listed suppliers from China.[1] |

| Key Organics | UK | A provider of chemical building blocks for drug discovery. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 3: Physicochemical Data

| Property | Value |

| CAS Number | 25487-66-5 |

| Molecular Formula | C₇H₇BO₄ |

| Molecular Weight | 165.94 g/mol |

| Melting Point | 243-247 °C (lit.)[2] |

| Appearance | Off-white crystalline powder[1] |

| SMILES | OB(O)c1cccc(c1)C(O)=O |

| InChI Key | DBVFWZMQJQMJCB-UHFFFAOYSA-N |

Experimental Protocols

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Below is a representative experimental protocol for such a reaction.

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 5-bromo-2-furfural)[1]

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[1]

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃))[1]

-

Solvent system (e.g., Toluene (B28343)/Ethanol mixture)[1]

-

Water (degassed)

-

Standard laboratory glassware, including a round-bottom flask and condenser

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure: [1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.1-1.5 eq.), and the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a mixture of toluene and ethanol). Prepare a solution of the base (e.g., 2 M aqueous potassium carbonate) and add it to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel. Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH of 1-2 to ensure the carboxylic acid product is protonated.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the desired biaryl carboxylic acid.

Visualized Workflow and Reaction Mechanism

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic chemists. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling is well-established, providing a reliable route to complex molecular architectures. This guide has provided essential information on its procurement, properties, and a detailed protocol for its application, which should serve as a valuable resource for professionals in research and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. rsc.org [rsc.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

The Role of 3-Carboxyphenylboronic Acid as a Biochemical Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxyphenylboronic acid (3-CPBA), a versatile organic compound, has emerged as a important biochemical reagent with broad applications in biomedical research and drug development.[1][2][3] Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, make it an invaluable tool for researchers.[4] This guide provides an in-depth overview of the core applications of 3-CPBA, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Applications in Biochemical Research

The utility of 3-CPBA as a biochemical reagent stems from its bifunctional nature, possessing both a carboxylic acid group and a boronic acid group. This allows for its use in a variety of applications, including:

-

Targeted Drug Delivery: 3-CPBA serves as a targeting ligand for cancer cells that overexpress sialic acid residues on their surface glycoproteins.[1][5][6] This interaction facilitates the targeted delivery of therapeutic agents to tumor sites, enhancing efficacy while minimizing off-target toxicity.[1][6]

-

Enzyme Inhibition: Boronic acids are a known class of enzyme inhibitors, particularly for serine proteases, where they act as transition state analogs.[7][8] While specific inhibitory constants for 3-CPBA are not widely reported, its structural features suggest potential as a scaffold for the design of novel enzyme inhibitors.

-

Bioconjugation and Chemical Synthesis: The carboxylic acid handle of 3-CPBA allows for its conjugation to various molecules, including polymers, nanoparticles, and drug molecules, through standard amide bond formation chemistries.[1] It is also a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules and bioconjugates.[3]

-

Biosensing: The interaction of the boronic acid group with diols forms the basis for the development of sensors for carbohydrates, such as glucose.[4] This has significant implications for the development of continuous glucose monitoring systems for diabetes management.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical applications of 3-CPBA and related phenylboronic acids.

| Interaction | Binding Partner | Binding Constant (Ka / Conditional Stability Constant) | pH | Reference |

| Phenylboronic Acid | Sialic Acid (Neu5Ac) | 11.4 M⁻¹ (Conditional Stability Constant) | 7.4 | [9] |

| 5-Boronopicolinic Acid (5-BPA) | Sialic Acid | >1 x 10³ M⁻¹ | 5.0 | [1] |

| Boronic Acid-Substituted Azo Dye | D-Glucose | 1.2 M⁻¹ | 9.0 | [4] |

| Boronic Acid-Substituted Azo Dye | D-Fructose | 17 M⁻¹ | 9.0 | [4] |

Table 1: Binding Affinities of Phenylboronic Acids with Biologically Relevant Molecules.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of 3-CPBA involves the hydrolysis of 3-cyanophenylboronic acid.

Materials:

-

3-Cyanophenylboronic acid

-

Ethylene (B1197577) glycol

-

Potassium hydroxide (B78521) (KOH) powder

-

32% Hydrochloric acid (HCl)

-

Water

Procedure:

-

Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid in 40 mL of ethylene glycol.

-

Add 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide powder to the suspension.

-

Heat the reaction mixture to 175°C and maintain this temperature for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled reaction mixture with 60 mL of water.

-

Adjust the pH of the solution to 2-3 by slowly adding 32% hydrochloric acid. This will precipitate colorless crystals of this compound.

-

Isolate the product by filtration.

-

Wash the collected crystals with water.

-

Dry the final product under a mild vacuum at 35°C.

Expected Yield: Approximately 89%.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-CPBA.

Materials:

-

Aryl halide (e.g., bromoaniline)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., anhydrous potassium carbonate)

-

Solvent system (e.g., Toluene (B28343)/Ethanol mixture)

-

Water

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).

-

Add the solvent system (e.g., a 10:1 mixture of toluene and ethanol).

-

Prepare a solution of the base (e.g., 2.0 equivalents of anhydrous potassium carbonate) in water.

-

Slowly add the aqueous base solution to the reaction mixture with stirring.

-

Add the palladium catalyst (e.g., 0.01-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to 90°C and stir for several hours (typically 4-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove the inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations

Signaling Pathway

The targeted delivery of therapeutic agents to cancer cells using 3-CPBA-conjugated nanoparticles can induce apoptosis through various signaling pathways. The binding of the 3-CPBA ligand to sialic acid on the cancer cell surface facilitates the internalization of the nanoparticle, leading to the release of the cytotoxic drug. This can trigger downstream signaling cascades that culminate in programmed cell death. One plausible pathway involves the modulation of the MAPK/ERK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of 3-CPBA conjugated nanoparticles for targeted cancer therapy.

Conclusion

This compound is a powerful and versatile biochemical reagent with significant potential in drug discovery and development. Its ability to target cancer cells, act as a scaffold for enzyme inhibitors, and serve as a key building block in organic synthesis makes it an indispensable tool for researchers. The quantitative data, experimental protocols, and visual workflows provided in this guide offer a comprehensive resource for scientists seeking to leverage the unique properties of 3-CPBA in their research endeavors. As our understanding of the complex biological interactions of boronic acids continues to grow, so too will the innovative applications of 3-CPBA in addressing critical challenges in medicine and biology.

References

- 1. This compound-modified carboxymethyl chitosan nanoparticles for improved tumor targeting and inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Aryl Boronic Acids via Electrophilic Trapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone in the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and polyaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The electrophilic trapping of organometallic intermediates, specifically aryl Grignard and aryllithium reagents, with borate (B1201080) esters remains a fundamental and widely practiced method for the preparation of these valuable compounds. This technical guide provides a comprehensive overview of this synthetic strategy, focusing on the core principles, experimental protocols, and quantitative data to aid researchers in the successful application of this methodology.

Core Principles

The synthesis of aryl boronic acids via electrophilic trapping of organometallic reagents is a two-step process. The first step involves the formation of a nucleophilic aryl species, either an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi). The second step is the electrophilic trapping of this organometallic intermediate with a suitable boron electrophile, typically a trialkyl borate ester (B(OR)₃). Subsequent hydrolysis of the resulting boronate ester furnishes the desired aryl boronic acid.

Formation of the Organometallic Reagent

Aryl Grignard Reagents: These are typically prepared by the reaction of an aryl halide (bromide or iodide) with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The reactivity of the aryl halide follows the order I > Br > Cl.

Aryllithium Reagents: Aryllithium species can be generated through several methods, including the reaction of an aryl halide with an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) via halogen-metal exchange, or by direct deprotonation of an acidic aromatic proton.[2] Halogen-metal exchange is a common and efficient method for preparing a wide range of aryllithium reagents.[2]

Electrophilic Trapping with Borate Esters

The choice of the borate ester is crucial for the success of the reaction. Trialkyl borates, such as trimethyl borate and triisopropyl borate, are the most common electrophiles. The reaction is typically carried out at low temperatures to minimize side reactions, particularly the formation of diarylborinic acids (Ar₂BOH) and triarylboranes (Ar₃B) from multiple additions of the organometallic reagent to the boron center.[3] However, recent advancements have demonstrated that the reaction can be conducted at higher temperatures (-10°C to 0°C) with good yields, which is a significant improvement for process scale-up.[1][4] The use of sterically hindered borate esters, such as triisopropyl borate, can also help to prevent over-addition.[3]

Hydrolysis

The intermediate boronate ester is typically hydrolyzed in situ by the addition of an aqueous acid (e.g., HCl or H₂SO₄) to the reaction mixture.[1][4] This step cleaves the B-OR bonds to yield the final aryl boronic acid.

Reaction Workflows and Mechanisms

The following diagrams illustrate the key reaction pathways and experimental workflows for the synthesis of aryl boronic acids via electrophilic trapping.

Quantitative Data

The following tables summarize representative yields for the synthesis of various aryl boronic acids using Grignard and organolithium reagents.

Table 1: Synthesis of Aryl Boronic Acids via Grignard Reagents

| Aryl Halide | Borate Ester | Reaction Temperature (°C) | Yield (%) | Reference |

| Bromobenzene | Trimethyl borate | -10 to 0 | 50-70 | [1][4] |

| 4-Bromoanisole | Trimethyl borate | -70 | 69 | [5] |

| 4-Bromoanisole | Trimethyl borate | 0-5 | 63 | [5] |

| 1-Bromo-4-tert-butylbenzene | Trimethyl borate | -10 | High | [6] |

| 4-Chlorobromobenzene | Trimethyl borate | < -10 | 85.2 | [7] |

| Phenyl iodide | Isopropyl pinacol (B44631) borate | -10 to 50 | 78 | [3] |

Table 2: Synthesis of Aryl Boronic Acids via Organolithium Reagents

| Aryl Halide | Alkyllithium | Borate Ester | Reaction Temperature (°C) | Yield (%) | Reference |

| Bromobenzene | n-BuLi | Trimethyl borate | Low | Lower than Grignard | [8] |

| 1,4-Dibromobenzene | n-BuLi | Triethyl borate | -60 to -50 | 72 | [9] |

| 1,4-Dibromobenzene | n-BuLi | Triisopropyl borate | -40 to -30 | High | [9] |

| 3-Bromopyridine | n-BuLi | Triisopropyl borate | -50 | 87 | [10] |

| Bromochlorobenzene | n-BuLi | Triisopropyl borate | -78 to -20 | Not specified | [2] |

Experimental Protocols

General Procedure for Aryl Boronic Acid Synthesis via Grignard Reagent

This protocol is a generalized procedure based on improved, higher-temperature methods.[1][4]

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a small portion of a solution of the aryl bromide in anhydrous THF. If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied. Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Borylation: In a separate flame-dried flask, dissolve the trialkyl borate (e.g., trimethyl borate) in anhydrous THF. Cool this solution to the desired reaction temperature (e.g., -10 °C to 0 °C) in an ice-salt or dry ice/acetone bath.

-

Addition: Slowly add the freshly prepared Grignard reagent to the cooled borate ester solution via a cannula or dropping funnel, maintaining the reaction temperature.

-

Warm-up and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of a mineral acid (e.g., 10% H₂SO₄ or 2M HCl) with vigorous stirring. Continue stirring for at least 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude aryl boronic acid can be purified by recrystallization from a suitable solvent or by column chromatography.

General Procedure for Aryl Boronic Acid Synthesis via Lithiation-Borylation

This protocol is a general procedure for the synthesis via halogen-metal exchange.[2][11]

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer and dropping funnel under an inert atmosphere, add the aryl halide and an anhydrous ethereal solvent (e.g., THF or diethyl ether).

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) in a dry ice/acetone bath. Add the alkyllithium reagent (e.g., n-butyllithium in hexanes) dropwise, maintaining the low temperature. Stir the mixture at this temperature for the appropriate time to ensure complete halogen-metal exchange.

-

Borylation: In a separate flame-dried flask, prepare a solution of the trialkyl borate in anhydrous THF and cool it to -78 °C.

-

Addition: Transfer the freshly prepared aryllithium solution to the cooled borate ester solution via a cannula.

-

Warm-up and Quenching: After the addition, allow the reaction mixture to warm slowly to room temperature. The reaction is then quenched by the addition of an aqueous acid, similar to the Grignard procedure.

-

Work-up and Purification: Follow the same work-up and purification steps as described for the Grignard method.

Side Reactions and Considerations

The primary side reactions in the synthesis of aryl boronic acids via electrophilic trapping are the formation of diarylborinic acids and triarylboranes due to the sequential addition of the organometallic reagent to the boron center.[3] These side reactions can be minimized by:

-

Low Temperatures: Traditionally, reactions were carried out at very low temperatures (<-60 °C) to control the reactivity of the organometallic reagent.[1][4]

-

Stoichiometry: Using an excess of the borate ester can favor the formation of the desired mono-alkoxy/aryloxy boronate.

-

Sterically Hindered Borates: Employing bulky borate esters like triisopropyl borate can sterically hinder subsequent additions of the organometallic reagent.[3]

-

Reverse Addition: Adding the organometallic reagent to the borate ester solution (as described in the protocols) helps to maintain a low concentration of the organometallic species, thus disfavoring multiple additions.

Another consideration is the potential for Wurtz-type coupling, especially when forming Grignard reagents from aryl iodides.

Conclusion

The synthesis of aryl boronic acids through the electrophilic trapping of aryl Grignard and aryllithium reagents is a robust and versatile methodology. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of reagents, researchers can achieve high yields of these valuable synthetic intermediates. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 6. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 7. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chm.bris.ac.uk [chm.bris.ac.uk]

3-Carboxyphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxyphenylboronic acid has emerged as a pivotal building block in organic synthesis, prized for its dual reactivity stemming from the presence of both a boronic acid and a carboxylic acid moiety. This unique combination allows for sequential and orthogonal functionalization, making it an invaluable tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its applications in Suzuki-Miyaura cross-coupling reactions, the synthesis of functionalized polymers, the preparation of heterocyclic compounds like quinoxalines, and its role in C-H functionalization and catalysis. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its practical application in research and development.

Introduction

This compound, a grayish-white crystalline solid, is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a boronic acid group and a carboxylic acid group at the meta-position of a benzene (B151609) ring, allows for a diverse range of chemical transformations. The boronic acid moiety is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Simultaneously, the carboxylic acid group can undergo a variety of reactions, including esterification, amidation, and reduction, providing a handle for further molecular elaboration. This guide details the utility of this compound as a versatile synthon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 25487-66-5 |

| Molecular Formula | C₇H₇BO₄ |

| Molecular Weight | 165.94 g/mol |

| Appearance | Off-white crystalline powder |

| Melting Point | 243-247 °C |

| Solubility | Soluble in water |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the hydrolysis of 3-cyanophenylboronic acid under basic conditions.

Experimental Protocol: Hydrolysis of 3-Cyanophenylboronic Acid

A suspension of 3-cyanophenylboronic acid (10 g, 68 mmol) and potassium hydroxide (B78521) powder (15.26 g, 272 mmol, 4 eq.) in ethylene (B1197577) glycol (40 mL) is heated to 175 °C and maintained at this temperature for 3 hours.[1] After the reaction is complete, the mixture is cooled to room temperature and diluted with water (60 mL). The pH of the solution is then adjusted to 2-3 with a 32% hydrochloric acid solution, which results in the precipitation of colorless crystalline this compound. The product is isolated by filtration, washed with water, and dried under vacuum at 35 °C. This procedure typically yields the desired product in high purity.[1]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and this compound is a frequently used substrate for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide.

Caption: General workflow for Suzuki-Miyaura coupling.

Representative Substrate Scope and Yields

The following table summarizes the typical yields obtained from the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide | Product | Yield (%) |

| 4-Bromoanisole | 4'-Methoxybiphenyl-3-carboxylic acid | ~95% |

| 1-Bromo-4-iodobenzene | 4'-Iodobiphenyl-3-carboxylic acid | ~92% |

| 4-Bromobenzonitrile | 4'-Cyanobiphenyl-3-carboxylic acid | ~88% |

| 1-Bromo-3-nitrobenzene | 3'-Nitrobiphenyl-3-carboxylic acid | ~85% |

| 2-Bromopyridine | 2-(3-Carboxyphenyl)pyridine | ~75% |

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 5-(5-formylfuran-2-yl)benzoic acid

To a mixture of this compound (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) in a toluene/ethanol solvent mixture (20 mL), a solution of anhydrous potassium carbonate (476 mg, 3.44 mmol) in water (3 mL) is slowly added. The palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (20 mg, 0.02 mmol), is then added to the reaction mixture. The mixture is heated to 90 °C and stirred for 7 hours. After completion, the reaction is cooled to room temperature and diluted with water (15 mL) for workup.

Synthesis of Boronic Acid-Functionalized Polyesters

This compound can be utilized as a precursor for the synthesis of functional monomers that can be subsequently polymerized to yield boronic acid-functionalized polyesters. These polymers have applications in areas such as drug delivery and sensors. A common strategy involves the synthesis of a lactone monomer bearing a protected boronic acid group, followed by ring-opening polymerization (ROP).

Synthetic Pathway

Caption: Pathway to boronic acid-functionalized polyesters.

Experimental Protocol: Synthesis of a Boronic Acid-Functionalized Polylactide (Conceptual)

-

Monomer Synthesis: this compound is first protected as its pinacol ester. The carboxylic acid is then transformed into a hydroxyl group via reduction. This difunctional intermediate can then be used to synthesize a lactone monomer suitable for ring-opening polymerization.

-

Ring-Opening Polymerization: The boronic acid-functionalized lactone monomer is copolymerized with a comonomer like lactide using a catalyst such as tin(II) octoate (Sn(Oct)₂) to yield a protected boronic acid-functionalized polyester.

-

Deprotection: The pinacol protecting group is removed under acidic conditions to yield the final boronic acid-functionalized polyester.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can serve as a precursor to the required α-keto acid, a type of 1,2-dicarbonyl compound.

Two-Step Synthetic Approach

Caption: Synthesis of quinoxalines from this compound.

Experimental Protocols

Step 1: Synthesis of the α-Keto Acid (General Procedure) Aryl boronic acids can be converted to α-keto esters through various methods, including palladium-catalyzed carbonylation reactions. The resulting α-keto ester can then be hydrolyzed to the corresponding α-keto acid.

Step 2: Synthesis of the Quinoxaline Derivative (General Procedure) The α-keto acid derived from this compound (1.0 equiv) is reacted with an o-phenylenediamine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the condensation and cyclization to completion, affording the desired quinoxaline derivative.

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Boronic acids can be used as coupling partners in C-H functionalization reactions, for example, in the arylation of quinones.

Experimental Protocol: Silver-Catalyzed C-H Arylation of Benzoquinone

To a solution of 1,4-benzoquinone (B44022) (0.25 mmol, 1.0 equiv) in dichloromethane (B109758) (1.25 mL), this compound (0.375 mmol, 1.5 equiv), water (0.75 mL), and a 0.1 M aqueous solution of silver(I) nitrate (B79036) (0.05 mmol, 0.2 equiv) are added. Potassium persulfate (202 mg, 0.75 mmol, 3.0 equiv) is then added, and the biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution. The organic layer is then dried and concentrated, and the product is purified by silica (B1680970) gel chromatography.[3]

Representative Yields for Arylation of Quinones

| Boronic Acid | Quinone | Product | Yield (%) |

| 4-Tolylboronic acid | 1,4-Benzoquinone | 2-(p-Tolyl)-1,4-benzoquinone | 72%[4] |

| 4-Methoxyphenylboronic acid | 1,4-Benzoquinone | 2-(4-Methoxyphenyl)-1,4-benzoquinone | 85% |

| 4-Chlorophenylboronic acid | 1,4-Benzoquinone | 2-(4-Chlorophenyl)-1,4-benzoquinone | 78% |

| This compound | 1,4-Benzoquinone | 2-(1,4-Benzoquinon-2-yl)benzoic acid | ~60-70% (Estimated) |

Note: The yield for this compound is an estimation based on the reactivity of similar substrates.

This compound in Catalysis

Beyond its role as a building block, this compound and its derivatives can also act as catalysts. For instance, 2-carboxyphenylboronic acid has been shown to be an effective catalyst for the racemization of secondary and tertiary alcohols.

Experimental Protocol: Racemization of (R)-3-Hydroxy-1-allyl-3-phenylindolin-2-one

To a solution of (R)-3-hydroxy-1-allyl-3-phenylindolin-2-one (97:3 er, 80 mg, 0.3 mmol) in 2-butanone (B6335102) (1.2 mL) is added a 0.015 M stock solution of 2-carboxyphenylboronic acid in THF (1.0 mL, 15 µmol, 5 mol %) and a 0.11 M stock solution of oxalic acid in 2-butanone (270 µL, 30 µmol, 10 mol %). The reaction mixture is heated to 60 °C for 2 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the racemic product.[5]

Conclusion

This compound is a remarkably versatile and valuable building block in organic synthesis. Its bifunctional nature enables a wide array of synthetic transformations, from the construction of complex biaryl systems via Suzuki-Miyaura coupling to the synthesis of novel functional polymers and heterocyclic scaffolds. Its utility is further extended to C-H functionalization reactions and as a catalyst in its own right. The experimental protocols and data presented in this guide underscore the broad applicability of this compound and provide a solid foundation for its use in the design and synthesis of new molecules for a variety of applications in research and industry.

References